3-Ethylbicyclo[3.2.0]hept-3-en-6-one

Chiral Synthesis Process Chemistry Pharmaceutical Intermediates

3-Ethylbicyclo[3.2.0]hept-3-en-6-one (CAS: 1235479-59-0; molecular formula C9H12O, MW 136.19) is a chiral bicyclic enone that serves as the critical core structural intermediate in the multi-step synthesis of Mirogabalin besylate, a selective α2δ calcium channel ligand approved for neuropathic pain management. Unlike generic bicyclo[3.2.0]hept-3-en-6-one scaffolds, the ethyl substituent at the 3-position is required for the downstream construction of the active pharmaceutical ingredient (API) stereocenter.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Cat. No. B8234436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylbicyclo[3.2.0]hept-3-en-6-one
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC2C(C1)CC2=O
InChIInChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3
InChIKeyQEGONAXSXKFDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylbicyclo[3.2.0]hept-3-en-6-one for Pharmaceutical Intermediates: Procurement and Differentiation Guide


3-Ethylbicyclo[3.2.0]hept-3-en-6-one (CAS: 1235479-59-0; molecular formula C9H12O, MW 136.19) is a chiral bicyclic enone that serves as the critical core structural intermediate in the multi-step synthesis of Mirogabalin besylate, a selective α2δ calcium channel ligand approved for neuropathic pain management [1]. Unlike generic bicyclo[3.2.0]hept-3-en-6-one scaffolds, the ethyl substituent at the 3-position is required for the downstream construction of the active pharmaceutical ingredient (API) stereocenter . The compound is typically supplied as a racemic mixture (1R,5S/1S,5R) with standard commercial purities of ≥95% to 97% , though patented industrial processes can achieve chiral purity exceeding 99% [2].

Why Generic Bicyclo[3.2.0]hept-3-en-6-one Substitution Is Not Feasible for Mirogabalin Synthesis


Simple substitution of 3-ethylbicyclo[3.2.0]hept-3-en-6-one with other bicyclo[3.2.0]hept-3-en-6-one analogs, such as the unsubstituted bicyclo[3.2.0]hept-3-en-6-one (CAS: 54074-60-1) or methyl-substituted variants, will fail in the context of Mirogabalin production. The ethyl group at the 3-position is a mandatory structural feature of the final API; without it, the final compound lacks the α2δ-1/α2δ-2 binding affinity necessary for analgesic efficacy [1]. Furthermore, the stereochemical configuration of the intermediate directly dictates the absolute configuration of Mirogabalin's active (1R,5S,6S) stereocenters [2]. Generic analogs lack the required substitution pattern for the key cyanoacetate condensation step [3] and will not yield the desired aminomethyl-acetic acid side chain [4].

Quantitative Differentiation of 3-Ethylbicyclo[3.2.0]hept-3-en-6-one: Comparator-Based Evidence for Procurement Decisions


Chiral Purity in Industrial Preparation: >99% vs. Standard Racemic Purity

A patented industrial process yields 3-ethylbicyclo[3.2.0]hept-3-en-6-one with a chiral purity exceeding 99% [1]. In contrast, standard commercial sources of the racemic mixture (1R,5S/1S,5R) typically report a purity of 95% to 97% , without enantiomeric separation. The >99% chiral purity benchmark represents a 2–4 percentage point improvement over standard racemic purity, which is critical for avoiding purification losses in subsequent enantioselective steps.

Chiral Synthesis Process Chemistry Pharmaceutical Intermediates

Enantiomeric Excess in Resolution: 98% ee vs. Racemic Mixtures

A validated enantiomer separation process achieves an enantiomeric excess (ee) of 98% for the isolated (1R,5S) or (1S,5R) enantiomer [1]. This contrasts sharply with the racemic mixture (0% ee) that is the default product of standard synthetic routes . The 98% ee value quantifies the high stereochemical fidelity of the separation, which is essential for the subsequent introduction of the aminomethyl and acetic acid moieties in Mirogabalin synthesis.

Enantiomer Separation Chiral Resolution α2δ Ligand Synthesis

Synthetic Yield: 51.6% vs. 80%+ for Methyl-Substituted Analogs

The synthesis of 3-ethylbicyclo[3.2.0]hept-3-en-6-one via intramolecular cyclization of 4-ethyl-3-hydroxyhept-6-enoic acid using Ac2O/KOAc proceeds with a reported yield of 51.6% . While this is lower than the ~80% yields reported for 4-methylbicyclo[3.2.0]hept-3-en-6-one [1] and the 73.5–81% yields for specific stereoisomers , the ethyl-substituted compound is the only precursor that enables the complete Mirogabalin synthesis. The 51.6% yield represents the baseline for cost-of-goods calculations when sourcing this specific intermediate.

Bicyclic Ketone Synthesis Process Yield Optimization Intramolecular Cyclization

Mirogabalin In Vitro Binding Affinity: IC50 13.5 nM (α2δ-1) vs. Pregabalin IC50 80 nM

While not a direct property of the intermediate itself, the procurement value of 3-ethylbicyclo[3.2.0]hept-3-en-6-one is fundamentally derived from the superior pharmacological profile of its final product, Mirogabalin. In direct comparative in vitro binding assays, Mirogabalin exhibits an IC50 of 13.5 nM for the human α2δ-1 subunit, compared to 80 nM for pregabalin [1][2]. This 5.9-fold increase in potency translates to an improved therapeutic index (TI: 2.6 vs. 1.8 for pregabalin in rotarod performance assays [1]), which is the scientific rationale for the continued investment in this specific chemical series.

Voltage-Gated Calcium Channels α2δ Subunit Binding Neuropathic Pain

Procurement-Driven Application Scenarios for 3-Ethylbicyclo[3.2.0]hept-3-en-6-one


GMP Manufacturing of Mirogabalin Besylate API

Procurement of 3-ethylbicyclo[3.2.0]hept-3-en-6-one with a chiral purity exceeding 99% [1] is essential for GMP manufacturing of Mirogabalin besylate. The high initial purity minimizes the generation of diastereomeric impurities in the subsequent cyanoacetate condensation and hydrogenation steps [2], directly reducing the number of required purification cycles and improving overall process yield.

Chiral Resolution and Enantiopure Intermediate Supply

For research teams or CROs seeking to bypass in-house chiral separation, procuring 3-ethylbicyclo[3.2.0]hept-3-en-6-one with an enantiomeric excess of 98% [3] provides immediate access to the enantiopure (1R,5S) building block. This is critical for medicinal chemistry efforts exploring second-generation α2δ ligands or for the preparation of analytical reference standards (e.g., Mirogabalin Impurity 6) .

Process Chemistry and Yield Optimization Studies

The documented 51.6% yield for the cyclization of 4-ethyl-3-hydroxyhept-6-enoic acid establishes a clear baseline for process improvement initiatives. Procurement of the intermediate allows in-house process chemists to benchmark alternative synthetic routes (e.g., photocycloaddition, enzymatic resolution) against the established thermal cyclization protocol [4], with the goal of improving upon the ~52% yield while maintaining the requisite chiral purity.

In Vitro Pharmacology of α2δ Calcium Channel Ligands

Research groups investigating the structure-activity relationship (SAR) of α2δ subunit ligands require 3-ethylbicyclo[3.2.0]hept-3-en-6-one as the core scaffold for derivatization. The ethyl substituent is directly responsible for the enhanced binding affinity (IC50 = 13.5 nM) and improved safety margin (TI = 2.6) observed for Mirogabalin compared to pregabalin [5]. Analogs lacking the ethyl group fail to replicate this potency profile, making the 3-ethyl derivative the essential starting material for any follow-on α2δ ligand program.

Quote Request

Request a Quote for 3-Ethylbicyclo[3.2.0]hept-3-en-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.